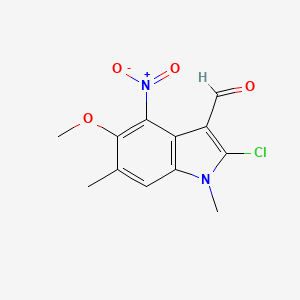![molecular formula C85H64N2 B13996316 7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine](/img/structure/B13996316.png)
7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 7’-[2-[9,9-dimethyl-7-[2-[7’-(N-phenylanilino)spiro[1,2-dihydroindene-3,9’-fluorene]-2’-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9’-fluorene]-2’-amine is a complex organic molecule. It is characterized by its intricate structure, which includes multiple spiro and fluorene units, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the fluorene and spiroindene units. Common synthetic routes include:
Friedel-Crafts Alkylation: This reaction is often used to introduce the dimethyl groups onto the fluorene core.
Heck Reaction: This palladium-catalyzed coupling reaction is employed to form the ethenyl linkages between the fluorene units.
N-Phenylanilino Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the above reactions, with optimizations for yield and purity. This includes the use of high-pressure reactors for the Heck reaction and continuous flow systems for the Friedel-Crafts alkylation.
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can target the double bonds in the ethenyl linkages, converting them to single bonds.
Substitution: The N-phenylanilino group can participate in various substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Various functionalized derivatives
科学的研究の応用
This compound has a wide range of applications in scientific research:
作用機序
The mechanism by which this compound exerts its effects is largely dependent on its structural features:
Molecular Targets: The compound can interact with various biological targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking.
Pathways Involved: In biological systems, it may influence signaling pathways related to cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
9,9-Dimethylfluorene: Shares the fluorene core but lacks the complex spiro and N-phenylanilino groups.
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine: Similar in having dimethyl groups but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 7’-[2-[9,9-dimethyl-7-[2-[7’-(N-phenylanilino)spiro[1,2-dihydroindene-3,9’-fluorene]-2’-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9’-fluorene]-2’-amine lies in its intricate structure, which imparts unique electronic and photophysical properties, making it highly valuable in advanced material science and biomedical research .
特性
分子式 |
C85H64N2 |
|---|---|
分子量 |
1113.4 g/mol |
IUPAC名 |
7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine |
InChI |
InChI=1S/C85H64N2/c1-83(2)77-51-57(31-33-59-37-43-71-73-45-39-67(86(63-21-7-3-8-22-63)64-23-9-4-10-24-64)55-81(73)84(79(71)53-59)49-47-61-19-15-17-29-75(61)84)35-41-69(77)70-42-36-58(52-78(70)83)32-34-60-38-44-72-74-46-40-68(87(65-25-11-5-12-26-65)66-27-13-6-14-28-66)56-82(74)85(80(72)54-60)50-48-62-20-16-18-30-76(62)85/h3-46,51-56H,47-50H2,1-2H3 |
InChIキー |
BEIXZXYMFJMKJQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)C=CC3=CC4=C(C=C3)C5=C(C46CCC7=CC=CC=C67)C=C(C=C5)N(C8=CC=CC=C8)C9=CC=CC=C9)C2=C1C=C(C=C2)C=CC1=CC2=C(C=C1)C1=C(C22CCC3=CC=CC=C23)C=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B13996240.png)





![2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B13996284.png)

![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13996293.png)
![2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13996315.png)



